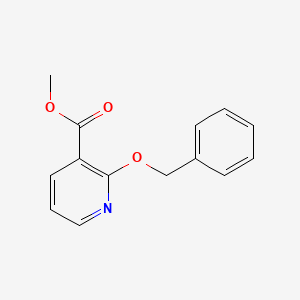

2-Benzyloxy-nicotinic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Benzyloxy-nicotinic acid methyl ester is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 . Its IUPAC name is methyl 2-(benzyloxy)nicotinate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13NO3/c1-17-14(16)12-8-5-9-15-13(12)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Chemical Reactions Analysis

Esters, including this compound, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters .It should be stored at a temperature of 2-8°C . Esters are polar but do not engage in hydrogen bonding, which gives them considerably lower boiling points than their isomeric carboxylic acids counterparts .

Safety and Hazards

The safety information for 2-Benzyloxy-nicotinic acid methyl ester includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Mechanism of Action

Target of Action

It’s worth noting that the compound is a derivative of nicotinic acid (niacin), which is known to target a variety of receptors and enzymes in the body .

Mode of Action

It’s known that the compound is used in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound is known to be involved in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis . This reaction can lead to a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s worth noting that the compound’s molecular weight is 24326 , which could potentially influence its bioavailability.

Result of Action

The compound’s involvement in the suzuki–miyaura coupling reaction suggests that it plays a key role in the formation of carbon–carbon bonds, which are fundamental to the structure and function of many organic compounds .

Biochemical Analysis

Biochemical Properties

2-Benzyloxy-nicotinic acid methyl ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes involved in the metabolism of nicotinic acid derivatives. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to release nicotinic acid and methanol . Additionally, it may interact with proteins that bind nicotinic acid derivatives, influencing their activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving nicotinic acid receptors. This compound can modulate gene expression by acting as a ligand for nuclear receptors that regulate the transcription of genes involved in cellular metabolism . Furthermore, it affects cellular metabolism by altering the levels of nicotinic acid and its derivatives, which are crucial for various metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, altering their activity. For example, its interaction with esterases leads to the hydrolysis of the ester bond, releasing nicotinic acid . This compound can also inhibit or activate enzymes involved in nicotinic acid metabolism, thereby influencing the overall metabolic flux. Additionally, it can modulate gene expression by acting as a ligand for nuclear receptors, leading to changes in the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially under conditions of high temperature or light exposure . Long-term studies have shown that its effects on cellular function can vary, with prolonged exposure leading to changes in cell viability and metabolic activity. These temporal effects are crucial for understanding the compound’s stability and efficacy in various experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate metabolic pathways involving nicotinic acid derivatives . At higher doses, it can exhibit toxic effects, including alterations in liver and kidney function. These dosage-dependent effects are essential for determining the therapeutic window and potential side effects of the compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by esterases to release nicotinic acid and methanol . Nicotinic acid is further metabolized through pathways involving nicotinamide adenine dinucleotide (NAD+) synthesis, which is crucial for cellular energy production and redox reactions. The compound’s interaction with these metabolic pathways can influence the overall metabolic flux and levels of key metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to proteins that facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within tissues can affect its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

methyl 2-phenylmethoxypyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-14(16)12-8-5-9-15-13(12)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBQIOJOFOKYOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;yttrium](/img/structure/B6313980.png)

![strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B6313987.png)